2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine
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Overview
Description
2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring, followed by chlorination to introduce the chloropyridine group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog with similar chemical properties but lacking the oxazole ring.
4-Chloropyridine: Another analog with the chlorine atom at a different position on the pyridine ring.
5-Methyloxazole: A related compound with the oxazole ring but without the chloropyridine moiety.
Uniqueness
2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8ClN3O |
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Molecular Weight |
245.66 g/mol |
IUPAC Name |
2-(3-chloropyridin-4-yl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H8ClN3O/c1-7-2-3-10-11(15-7)16-12(17-10)8-4-5-14-6-9(8)13/h2-6H,1H3 |
InChI Key |
OLEJTLZAVXJWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=N2)C3=C(C=NC=C3)Cl |
Origin of Product |
United States |
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